N~1~-(2-methoxyphenethyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide
Overview
Description
N~1~-(2-methoxyphenethyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a useful research compound. Its molecular formula is C20H25N3O3 and its molecular weight is 355.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-[2-(2-methoxyphenyl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is 355.18959167 g/mol and the complexity rating of the compound is 585. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Pharmacological Potential
Research into compounds structurally related to N-[2-(2-methoxyphenyl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide has explored their synthesis and potential pharmacological applications. Notable studies include the development of protein tyrosine phosphatase 1B inhibitors, which have shown promise in antidiabetic activity through both in vitro and in vivo models. Specifically, derivatives of related compounds have demonstrated significant inhibitory activity, correlating well with docking studies and suggesting potential utility in treating diabetes (Saxena et al., 2009).
Antimicrobial and Antinociceptive Activities
Further research has highlighted the antimicrobial properties of certain pyrimidinone and oxazinone derivatives, using starting materials similar to the chemical structure . These synthesized compounds exhibited significant antibacterial and antifungal activities, compared to standard drugs like streptomycin and fusidic acid, indicating their potential as novel antimicrobial agents (Hossan et al., 2012). Additionally, compounds structurally related to the acetamide have been shown to possess antinociceptive properties, with certain derivatives outperforming aspirin in effectiveness, highlighting their potential in pain management applications (Dogruer et al., 2000).
Coordination Chemistry and Molecular Interaction
In coordination chemistry, research into similar compounds has led to the synthesis of novel Co(II) and Cu(II) complexes with pyrazole-acetamide derivatives, demonstrating significant antioxidant activity. These complexes exhibit diverse supramolecular architectures, facilitated by hydrogen bonding, which could be leveraged in designing new materials or in bioactive molecule development (Chkirate et al., 2019).
Properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-26-18-10-6-5-7-15(18)11-12-21-19(24)14-23-20(25)13-16-8-3-2-4-9-17(16)22-23/h5-7,10,13H,2-4,8-9,11-12,14H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOHPBZEHHTZTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CN2C(=O)C=C3CCCCCC3=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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